3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
CAS No.: 859155-81-0
Cat. No.: VC3758346
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859155-81-0 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
| Standard InChI Key | ZUEUZEBBRRWMHB-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O |
| Canonical SMILES | CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Properties
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid features a benzoic acid moiety connected to a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position. This structural arrangement contributes to its unique chemical behaviors and potential applications in various fields. The compound exhibits interesting physicochemical properties due to the combination of the aromatic benzoic acid component and the heterocyclic oxadiazole ring.
Table 1. Basic Information on 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
| Property | Value |
|---|---|
| CAS Number | 859155-81-0 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Creation Date | February 29, 2008 |
| Last Modified | April 5, 2025 |
The molecular structure contains key functional groups including the carboxylic acid (-COOH) of the benzoic acid portion and the oxadiazole ring, which contribute to its reactivity and potential biological activities. The presence of these functional groups provides multiple sites for chemical interactions, making it versatile for various synthetic applications.
Identification and Nomenclature
The compound has several identifiers used in chemical databases and literature, facilitating its tracking across scientific publications and databases. These identifiers are crucial for researchers looking to study or utilize this compound in their work.
Table 2. Identification and Registry Information
These multiple identifiers and registry entries across chemical databases highlight the compound's recognition in scientific research, providing researchers with various entry points to access information about this molecule.
Physical and Chemical Properties
Structural Characteristics
The 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid molecule presents an interesting spatial arrangement with the 1,2,4-oxadiazole ring connected to the meta position of the benzoic acid. This structural configuration influences its reactivity patterns and intermolecular interactions. The oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a five-membered heterocyclic structure, contributing to the compound's polar characteristics.
The presence of both the carboxylic acid group and the nitrogen-rich oxadiazole ring creates a molecule with multiple hydrogen bond donor and acceptor sites. These features likely influence its solubility profile in various solvents and its potential for forming co-crystals or salts, properties that are particularly relevant for pharmaceutical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a comparison with structurally related compounds provides valuable insights into structure-property relationships.
Table 3. Comparison with Related Oxadiazole Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | 859155-81-0 | C₁₁H₁₀N₂O₃ | 218.21 | Reference compound |
| Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- | 769132-76-5 | C₁₁H₁₀N₂O₃ | 218.21 | Para vs. meta substitution |
| Benzoic acid, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-, ethyl ester | 1166756-76-8 | C₁₃H₁₄N₂O₃ | 246.26 | Ethyl ester derivative |
This comparison reveals that even subtle changes in substitution pattern (meta vs. para position on the benzoic acid ring) or functional group modification (acid vs. ester) can lead to compounds with distinct properties while maintaining the core oxadiazole structure. These structural variations may significantly impact biological activity, solubility, and other physicochemical properties.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multi-step reactions focused on forming the oxadiazole ring and attaching it to the benzoic acid moiety. The synthetic pathways utilize carefully controlled reaction conditions to ensure proper formation of the heterocyclic structure.
One common synthetic approach involves the reaction between a suitably substituted benzoic acid derivative and an amidoxime, followed by cyclization to form the oxadiazole ring. This methodology allows for the construction of the 1,2,4-oxadiazole core with specific substitution patterns, including the ethyl group at the 5-position.
One-Pot Synthesis Method
A particularly efficient approach to synthesizing this compound is through a one-pot synthesis method, which streamlines the production process by combining several reaction steps in a single vessel. This approach offers advantages in terms of efficiency, yield, and reduction of purification steps.
The one-pot synthesis typically involves:
-
Preparation of an activated benzoic acid derivative
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Reaction with a suitable amidoxime containing the ethyl group
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Cyclization under controlled temperature and solvent conditions
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Purification to obtain the final product
This synthetic strategy represents an economical approach to producing the compound for research purposes, minimizing waste and maximizing efficiency.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Interaction with bacterial cell wall components | Antibacterial agents for resistant strains |
| Anti-inflammatory | Inhibition of inflammatory mediators | Treatment of inflammatory disorders |
| Anticancer | Various mechanisms including enzyme inhibition | Novel cancer therapeutics |
| Antiviral | Interference with viral replication | Development of antiviral agents |
While specific research on 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid's biological activities is limited in the available literature, the structural features suggest potential in these areas. The oxadiazole ring is often associated with biological activities, making this compound a candidate for further investigation in drug discovery programs.
Materials Science Applications
Beyond pharmaceutical applications, oxadiazole-containing compounds have shown promise in materials science due to their optical and electrical properties. These characteristics make them valuable for developing new materials for electronic devices and other applications.
Potential materials science applications include:
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Electron-transport materials in organic electronics
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Components in light-emitting diodes (LEDs)
-
Building blocks for liquid crystals
-
Structural elements in polymeric materials with specific properties
The unique combination of the benzoic acid moiety with the oxadiazole ring in 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid provides opportunities for further exploration in materials development, particularly where both acidic functionality and electronic properties are desired.
Structure-Activity Relationships
Structural Features and Their Impact on Activity
The activity profile of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is likely influenced by several key structural features. Understanding these structure-activity relationships is crucial for predicting its behavior and potential applications.
Key structural elements include:
-
The 1,2,4-oxadiazole ring, which contributes to metabolic stability and may enhance binding to biological targets
-
The ethyl substituent at the 5-position of the oxadiazole ring, which affects lipophilicity and target interaction
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The meta-substituted benzoic acid, which provides specific spatial orientation and hydrogen bonding capacity
These features collectively determine the compound's physicochemical properties, binding characteristics, and potential biological activities. The meta-substitution pattern on the benzoic acid ring creates a specific molecular geometry that differs from its para-substituted analogue, potentially leading to distinct biological activities.
Comparative Analysis with Para-Substituted Analogue
A comparative analysis between 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid and its para-substituted counterpart provides insights into how subtle structural changes can impact properties and potential applications.
Table 5. Comparison of Meta vs. Para Substitution Effects
| Property | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
|---|---|---|
| Molecular Weight | 218.21 g/mol | 218.21 g/mol |
| Structural Geometry | Bent configuration due to meta substitution | Linear configuration due to para substitution |
| Dipole Moment | Likely higher due to meta substitution | Potentially lower due to para substitution |
| Hydrogen Bonding Pattern | Distinct spatial arrangement | Different spatial arrangement |
These differences in molecular geometry can significantly affect how these compounds interact with biological receptors or how they pack in crystal structures, leading to different applications in pharmaceutical research or materials science.
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